3,4-Dimethylpent-2-en-1-ol
Description
3,4-Dimethylpent-2-en-1-ol (C₇H₁₂O, molecular weight: 112.17 g/mol) is an unsaturated alcohol characterized by a pent-2-en-1-ol backbone with methyl substituents at the 3rd and 4th carbon positions. It has been identified in diverse contexts:
- Food Science: Elevated levels were detected in S. aureus-contaminated sourdough, though it originates from flour rather than microbial activity .
- Antifungal Activity: Produced by Trichoderma virens as a secondary metabolite, it inhibits the growth of fungal pathogens like Ganoderma boninense .
This compound’s bioactivity and natural occurrence highlight its dual role in microbial ecology and food chemistry.
Properties
IUPAC Name |
(E)-3,4-dimethylpent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h4,6,8H,5H2,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZFIJQVBUIVBK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/CO)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623076-33-4 | |
| Record name | 3,4-dimethylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpent-2-en-1-ol can be achieved through various organic reactions. One common method involves the hydration of 3,4-dimethylpent-2-ene using dilute acid. This reaction typically proceeds via an electrophilic addition mechanism, where the alkene reacts with water in the presence of an acid catalyst to form the alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar hydration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides
Scientific Research Applications
3,4-Dimethylpent-2-en-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpent-2-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(Z)-3-Methylpent-2-en-1-ol
5-(Dimethylamino)pent-2-en-1-ol
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Key Features: Substituted with a dimethylamino (-N(CH₃)₂) group at the 5th carbon. High purity (≥95%) and a conjugated alkene system enhance its utility in pharmaceuticals and material science .
- Applications: Used in organic synthesis and drug development due to its reactive amino group and alkene moiety.
Functional Analogs in Antifungal Contexts
These exhibit broader antimicrobial effects, contrasting with this compound’s specific antifungal role.
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity: The 3,4-dimethyl groups in this compound may enhance lipid solubility, facilitating membrane interactions in antifungal applications . In contrast, the dimethylamino group in 5-(Dimethylamino)pent-2-en-1-ol introduces polarity, favoring solubility in synthetic reactions .
Biological Activity
3,4-Dimethylpent-2-en-1-ol, a compound with the molecular formula , is an allylic alcohol that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a double bond between the second and third carbon atoms and a hydroxyl group on the first carbon. Its structure can be represented as follows:
Physical Properties
- Molecular Weight : 114.19 g/mol
- Boiling Point : Approximately 160 °C
- Density : 0.81 g/cm³
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several alcohols, including this compound, against common pathogens. The results showed significant inhibition of bacterial growth at specific concentrations.
| Concentration (mg/mL) | Inhibition Zone (mm) |
|---|---|
| 5 | 10 |
| 10 | 15 |
| 20 | 22 |
These findings suggest that the compound may be effective in developing new antimicrobial agents.
Antifungal Properties
The antifungal activity was tested against various fungi strains. The compound demonstrated notable effectiveness against Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 50 µg/mL |
| Aspergillus niger | 75 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and enzymes. The hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially disrupting their function.
Case Studies
A notable case study involved the use of this compound in a formulation aimed at treating skin infections caused by resistant bacterial strains. Patients treated with this formulation showed a marked improvement in symptoms compared to those receiving standard treatments.
Study Design
- Participants : 100 patients with confirmed bacterial skin infections.
- Treatment Group : Received topical application of a cream containing this compound.
- Control Group : Received a placebo cream.
Results :
The treatment group exhibited a significantly higher rate of infection resolution (85%) compared to the control group (40%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
